11-Methylforsythide
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Overview
Description
Preparation Methods
The synthesis of 11-Methylforsythide involves the biosynthesis processes in Forsythia plants. Enzymes that catalyze the insertion of the ether bond play a crucial role in its biosynthesis .
Chemical Reactions Analysis
11-Methylforsythide, like other iridoids, undergoes various chemical reactions. These include:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
11-Methylforsythide has several applications in scientific research:
Chemistry: It is used as a reference compound in metabolomic studies to understand the biosynthesis of iridoids.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 11-Methylforsythide involves its interaction with various molecular targets and pathways. Enzymes that catalyze the insertion of the ether bond facilitate its biosynthesis, indicating a complex interaction with plant metabolic pathways . The exact molecular targets in humans or other organisms are still under investigation.
Comparison with Similar Compounds
11-Methylforsythide is similar to other iridoids such as forsythoside B and phillygenin, which are also found in Forsythia suspensa . These compounds share similar biosynthesis pathways and biological activities. this compound is unique due to its specific chemical structure and the presence of a methyl group at the 11th position, which may influence its biological activity and therapeutic potential .
Properties
Molecular Formula |
C17H24O11 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 |
InChI Key |
RLCWEUBIDIWNEA-JACXBSBZSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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